molecular formula C12H17ClF3N B1672503 Fenfluramine hydrochloride CAS No. 404-82-0

Fenfluramine hydrochloride

Numéro de catalogue: B1672503
Numéro CAS: 404-82-0
Poids moléculaire: 267.72 g/mol
Clé InChI: ZXKXJHAOUFHNAS-UHFFFAOYSA-N

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fenfluramine hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Fenfluramine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Clinical Applications in Epilepsy

Fenfluramine hydrochloride is primarily indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged two years and older. The compound acts as an adjunctive therapy, enhancing seizure control when used alongside other medications.

Efficacy in Dravet Syndrome

  • Clinical Trials : Multiple randomized clinical trials have demonstrated that fenfluramine significantly reduces the frequency of convulsive seizures in patients with Dravet syndrome. For instance, a study reported that 37% of patients experienced a reduction of at least 75% in monthly convulsive seizure frequency after treatment with fenfluramine .
  • Long-term Benefits : An open-label extension study indicated that patients treated for up to three years maintained durable reductions in seizure frequency .

Efficacy in Lennox-Gastaut Syndrome

  • In a recent trial involving 263 patients with Lennox-Gastaut syndrome, those receiving a dosage of 0.7 mg/kg/day of fenfluramine showed a median percentage reduction in drop seizures of 26.5 percentage points compared to placebo . This indicates a robust therapeutic effect, supporting its use in this patient population.

Pharmacodynamics

  • Fenfluramine's active metabolite, norfenfluramine, plays a significant role in its antiseizure activity. Studies suggest that the modulation of specific serotonin receptors (5-HT_1D and 5-HT_2C) contributes to its efficacy against epileptic seizures .

Safety Profile and Cardiovascular Concerns

While fenfluramine has shown promise as an effective treatment for epilepsy, concerns regarding cardiovascular safety persist due to its historical use as an appetite suppressant associated with valvular heart disease.

Monitoring for Valvular Heart Disease

  • Clinical data indicate that no significant cases of valvular heart disease have been documented among patients treated with fenfluramine for epilepsy . However, ongoing monitoring is essential to ensure patient safety, particularly given its past associations with cardiac issues.

Case Studies and Clinical Insights

Several case studies provide insights into the real-world application of fenfluramine:

StudyPatient PopulationDosageResults
Boel et al., 1996Children with refractory epilepsyMean dosage: 0.34 mg/kg/dayLong-term follow-up showed mild cardiac valve thickening in some patients .
Jensen et al., 2022Patients with Lennox-Gastaut syndrome0.7 mg/kg/daySignificant reduction in drop seizures compared to placebo .
Bishop et al., 2020Dravet syndrome patientsUp to 3 years of treatmentSustained reductions in monthly convulsive seizure frequency observed .

Future Directions and Research Opportunities

Ongoing research is focused on exploring fenfluramine's potential applications beyond Dravet and Lennox-Gastaut syndromes. Clinical trials are underway to assess its efficacy in other developmental and epileptic encephalopathies (DEEs) as an adjunctive therapy.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

Fenfluramine hydrochloride, a compound initially developed as an appetite suppressant, has gained attention for its biological activity, particularly in the treatment of epilepsy, specifically Dravet syndrome and Lennox-Gastaut syndrome (LGS). This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.

Fenfluramine primarily acts as a serotonin releasing agent . It increases extracellular serotonin levels by disrupting vesicular storage and reversing serotonin transporter function. Additionally, it exhibits agonistic activity at several serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, and 5-HT4) and antagonistic activity at 5-HT1A receptors. Its active metabolite, norfenfluramine, also plays a role in norepinephrine and dopamine release at higher concentrations .

Key Mechanisms:

  • Serotonin Release: Increases serotonin levels by reversing transporter function.
  • Receptor Activity: Agonist at multiple serotonin receptors; antagonist at 5-HT1A.
  • Metabolism: Primarily metabolized by CYP enzymes to norfenfluramine, which contributes to its biological effects .

Pharmacokinetics

The pharmacokinetic profile of fenfluramine includes:

  • Bioavailability: Approximately 68-74%.
  • Volume of Distribution: 11.9 L/kg.
  • Protein Binding: Approximately 50% independent of drug concentration.
  • Elimination Half-life: Approximately 20 hours .

Clinical Efficacy

Recent clinical trials have demonstrated the effectiveness of fenfluramine in reducing seizure frequency in patients with Dravet syndrome and LGS.

Dravet Syndrome

A double-blind, placebo-controlled trial involving children with Dravet syndrome showed that patients receiving fenfluramine at doses of 0.7 mg/kg/day experienced a median reduction in monthly convulsive seizures by 74.9% , compared to a significant reduction in the placebo group .

Study Dose (mg/kg/day) Median Reduction in Seizures (%) Placebo Response (%)
Trial A0.774.942.3
Trial B0.454.05.0

Lennox-Gastaut Syndrome

In another randomized trial focusing on LGS patients, fenfluramine (0.7 mg/kg/day) resulted in a greater reduction in drop seizures compared to placebo. The trial reported that more patients achieved a 50% or greater reduction in seizure frequency with fenfluramine than with placebo .

Safety Profile

While fenfluramine has shown promising efficacy in treating seizures, its safety profile is crucial for clinical use. Common treatment-emergent adverse events include decreased appetite and fatigue; however, no significant cardiovascular issues such as valvular heart disease or pulmonary hypertension were reported in these studies .

Case Studies

Case Study Example:
In a retrospective analysis involving patients with treatment-resistant epilepsy, fenfluramine was associated with long-term seizure freedom in some cases. The study highlighted that among patients treated with fenfluramine, there was an unexpected high rate of sustained reductions in seizure frequency over months to years .

Q & A

Basic Research Questions

Q. What is the chemical structure and pharmacopeial classification of fenfluramine hydrochloride?

this compound (C₁₂H₁₆F₃N·HCl) is a synthetic sympathomimetic amine with an N-ethyl-α-methyl-3-trifluoromethylphenethylamine backbone. It is classified under ATC code A08AA02 (antiobesity preparations) and is regulated under international pharmacopeial standards for purity and stability . Key identifiers include CAS 404-82-0 (hydrochloride salt) and CAS 458-24-2 (free base).

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing phosphate–perchlorate buffer and a C18 column for separation. Method validation should include parameters such as linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) . Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of diethyl ether/diethylamine (39:1) can screen for related substances .

Advanced Research Questions

Q. How do this compound's adverse event (AE) profiles compare to other antiseizure medications in randomized controlled trials (RCTs)?

In RCTs for Dravet syndrome, fenfluramine showed a higher AE risk (OR 7.37, 95% CI 2.52–21.59) than placebo, primarily due to appetite loss and fatigue. However, it demonstrated lower AE rates compared to cannabidiol (OR 0.25, 95% CI 0.07–0.91) . Methodological considerations include using the Clinical Global Impression of Change (CGIC) scale for efficacy and rigorous AE monitoring protocols .

Q. What mechanisms underlie fenfluramine's cardiovascular toxicity, and how can contradictory findings across studies be reconciled?

The primary metabolite, (+)-norfenfluramine, acts as a 5-HT₂B receptor agonist (Ki: 11.2 nM), inducing valvular fibrosis and pulmonary hypertension . Contradictions in toxicity reports may stem from dose-dependent effects (e.g., 0.2–0.8 mg/kg/day in humans) or interspecies metabolic differences. Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies to clarify dose thresholds .

Q. How can researchers optimize preclinical models to evaluate fenfluramine's serotonergic effects?

Rat vas deferens assays demonstrate fenfluramine's indirect sympathomimetic activity, with contractions (13/min) inhibited by tyramine pre-treatment, suggesting norepinephrine release via vesicular depletion . Advanced models should integrate microdialysis for real-time serotonin (5-HT) measurement in brain regions like the hippocampus, coupled with 5-HT receptor knockout studies .

Q. What strategies improve the detection of this compound in adulterated herbal products?

Two-dimensional infrared (2D-IR) correlation spectroscopy identifies adulterants by analyzing synchronous peaks (e.g., 1,450 cm⁻¹ for fenfluramine vs. 1,520 cm⁻¹ for sibutramine). Local straight-line screening (LSLS) algorithms enhance sensitivity in complex matrices, achieving >95% accuracy in spiked samples .

Q. How should clinical trials for fenfluramine in pediatric populations (e.g., Dravet syndrome) address ethical and methodological challenges?

The ORCHID trial (NCT04886344) employs a single-arm, open-label design with strict inclusion criteria (ages 1–2 years) and safety endpoints (e.g., echocardiographic monitoring for valvulopathy). Adaptive dosing (0.2–0.7 mg/kg/day) and Bayesian statistical frameworks are critical for balancing efficacy and toxicity .

Q. What pharmacometric approaches are used to model fenfluramine's dose-response relationships in epilepsy?

Population PK models incorporating body weight, CYP2D6 polymorphisms, and drug-drug interactions (e.g., with stiripentol) predict exposure-response curves. Responder analyses define therapeutic thresholds (e.g., ≥50% seizure reduction) using mixed-effects logistic regression .

Q. Methodological Guidance

Q. How can researchers mitigate bias in retrospective analyses of fenfluramine's long-term safety data?

Apply propensity score matching to balance covariates (e.g., baseline cardiac function) in observational cohorts. Sensitivity analyses should assess confounding by indication, particularly in studies comparing fenfluramine to historical controls .

Q. What in vitro assays are recommended for screening fenfluramine's off-target receptor interactions?

Radioligand binding assays (e.g., ³H-LSD for 5-HT₂ receptors) and functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT₂B) quantify receptor affinity and efficacy. High-throughput screening panels (≥50 receptors) identify polypharmacological risks .

Q. Data Interpretation and Reporting

Q. How should conflicting results from fenfluramine's antiseizure trials be reported?

Use the CONSORT checklist for RCTs, detailing attrition rates, intention-to-treat (ITT) vs. per-protocol analyses, and multiplicity adjustments. Forest plots in meta-analyses should highlight heterogeneity (I² statistic) and subgroup effects (e.g., age, genotype) .

Q. What statistical methods are appropriate for analyzing fenfluramine's neurodevelopmental outcomes in animal models?

Mixed linear models with repeated measures account for litter effects and growth trajectories. Kaplan-Meier survival curves with log-rank tests evaluate mortality differences in SCN1A-deficient mice treated with fenfluramine .

Propriétés

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine hydrochloride
Reactant of Route 2
Fenfluramine hydrochloride
Reactant of Route 3
Reactant of Route 3
Fenfluramine hydrochloride
Reactant of Route 4
Reactant of Route 4
Fenfluramine hydrochloride
Reactant of Route 5
Fenfluramine hydrochloride
Reactant of Route 6
Reactant of Route 6
Fenfluramine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.